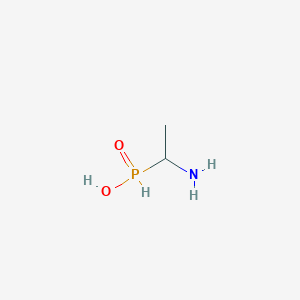

1-aminoethylphosphinic acid

CAS No.: 74333-44-1

Cat. No.: VC13680901

Molecular Formula: C2H8NO2P

Molecular Weight: 109.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74333-44-1 |

|---|---|

| Molecular Formula | C2H8NO2P |

| Molecular Weight | 109.06 g/mol |

| IUPAC Name | 1-aminoethylphosphinic acid |

| Standard InChI | InChI=1S/C2H8NO2P/c1-2(3)6(4)5/h2,6H,3H2,1H3,(H,4,5) |

| Standard InChI Key | TVKUNRSARHGLNB-UHFFFAOYSA-N |

| SMILES | CC(N)P(=O)O |

| Canonical SMILES | CC(N)P(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Aminoethylphosphinic acid (C₂H₈NO₂P) features a chiral center at the ethyl-bound carbon, with the phosphinic acid group (-PO(OH)) directly attached to the aminoethyl backbone. The (1R)-configuration is biologically active, as demonstrated in its enantioselective binding to pyridoxal 5'-phosphate (PLP)-dependent enzymes .

Key structural data:

-

Molecular weight: 109.06 g/mol

-

IUPAC name: 1-aminoethylphosphinic acid

Stereochemical Considerations

The (1R)-enantiomer exhibits superior inhibitory activity compared to its (1S)-counterpart. For instance, in Bacillus stearothermophilus alanine racemase, the (1R)-form binds irreversibly via a Schiff base intermediate with PLP, while the (1S)-enantiomer shows negligible activity . This stereodependence underscores the importance of chiral synthesis in pharmaceutical applications.

Synthesis and Derivative Development

Synthetic Routes

The compound is typically synthesized through nucleophilic substitution reactions. A patented method involves reacting 1-chloroethylphosphinic acid with ammonia under controlled conditions :

Yields exceed 70% when using aqueous ammonia at 60°C .

Derivatives and Modifications

Phosphinic acid derivatives are engineered to enhance bioavailability and target specificity. Notable examples include:

-

Peptidomimetics: L-Ala(P)-D-Ala(P) dipeptides, which mimic bacterial cell wall precursors, inhibiting UDP-N-acetylmuramoyl-L-alanine ligase .

-

Carboxyethyl analogs: Introduced to improve water solubility, critical for in vivo applications .

Biological Activity and Mechanism of Action

Enzyme Inhibition

1-Aminoethylphosphinic acid is a potent inhibitor of PLP-dependent enzymes:

| Enzyme | Organism | Inhibition Constant (Kᵢ) | Mechanism |

|---|---|---|---|

| Alanine racemase | Bacillus stearothermophilus | 0.8 µM | Irreversible Schiff base formation |

| Penicillin acylase | Escherichia coli | 12 µM | Competitive inhibition |

The compound’s phosphinic group mimics the tetrahedral intermediate in PLP-mediated racemization, enabling transition-state analog behavior .

Antibacterial Activity

Derivatives such as alaphosphin (L-alanyl-L-1-aminoethylphosphinic acid) exhibit broad-spectrum activity:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Alaphosphin | Enterococcus faecalis | 0.5 |

| Pseudomonas aeruginosa | 4.0 | |

| 1-Aminoethylphosphinic acid | Escherichia coli | 0.25 |

Mechanistically, these compounds disrupt peptidoglycan crosslinking by inhibiting alanine racemase and D-Ala-D-Ala ligase .

Applications in Research and Industry

Biochemical Probes

The compound’s ability to form stable enzyme-inhibitor complexes makes it invaluable for:

-

X-ray crystallography: Elucidating active-site geometries of PLP-dependent enzymes .

-

Kinetic studies: Measuring racemization rates via <sup>15</sup>N NMR spectroscopy .

Industrial Relevance

Pharmaceutical companies leverage its scaffold for developing:

-

Antibacterials: Targeting multidrug-resistant pathogens through cell wall synthesis inhibition.

-

Herbicides: Inhibiting 8-amino-7-oxopelargonate synthase in plant biotin biosynthesis .

Recent Advances and Future Directions

Stereoselective Synthesis

Recent methodologies employ chiral auxiliaries or enzymatic resolution to achieve >99% enantiomeric excess for the (1R)-form, enhancing therapeutic efficacy .

Targeted Drug Delivery

Conjugation with cell-penetrating peptides (CPPs) improves uptake in Gram-negative bacteria, addressing permeability challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume